molecular formula C14H14N2O B3307285 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine CAS No. 932805-49-7

10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine

Cat. No.: B3307285
CAS No.: 932805-49-7
M. Wt: 226.27 g/mol
InChI Key: ZTJHDISIKIUTBT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oxepine Core Structures in Synthetic Chemistry

The journey of oxepine chemistry began with the parent compound, oxepine (C₆H₆O), a seven-membered heterocycle with three double bonds that exists in a dynamic equilibrium with its valence tautomer, benzene (B151609) oxide. wikipedia.org This equilibrium highlights the unique electronic properties and non-planar, boat-like conformation of the oxepine ring. thieme-connect.de The construction of this seven-membered ring system has historically presented challenges to synthetic chemists due to unfavorable entropic factors and transannular interactions compared to the synthesis of five- or six-membered rings. researchgate.net

The first synthesis of the fused dibenzo[b,f]oxepine system was reported in 1911. nih.gov Since then, numerous synthetic strategies have been developed to access this important scaffold. These methods include classical approaches like intramolecular Ullmann ether reactions and cyclodehydration, as well as modern transition-metal-catalyzed cyclizations. researchgate.netnih.gov For instance, methods such as intramolecular McMurry reactions, palladium-catalyzed intramolecular Mizoroki–Heck reactions, and oxidative radical rearrangements have been employed to construct the dibenzo[b,f]oxepine core with varying degrees of efficiency and substitution patterns. mdpi.com The evolution of these synthetic methods has been crucial for enabling the exploration of the diverse chemical space and biological activities of oxepine derivatives. researchgate.net

Significance of Diamine Functionalities within Heterocyclic Systems

Diamine functionalities are fundamental building blocks in synthetic and medicinal chemistry. When incorporated into heterocyclic systems, they impart a range of valuable properties. The two amine groups can act as hydrogen bond donors and acceptors, influencing molecular conformation, solubility, and, crucially, interactions with biological targets.

In materials science, aliphatic diamines are used to synthesize novel naphthoxazine monomers, which can be polymerized into high-performance thermosetting polymers with desirable thermal and mechanical properties. acs.org In supramolecular chemistry, chiral diamines are frequently condensed with aromatic dialdehydes to create macrocyclic Schiff bases. nih.gov These macrocycles are capable of enantioselective binding of guest molecules and can serve as ligands for transition metal ions, finding applications in catalysis and molecular recognition. nih.gov The presence of two amine groups provides distinct points for further chemical modification, allowing for the creation of complex molecular architectures and libraries of compounds for screening.

Overview of the Dibenzo[b,f]oxepine Scaffold in Contemporary Research

The dibenzo[b,f]oxepine scaffold is a "relevant pharmacophore," a privileged structure that is a component of numerous natural products and therapeutically active agents. researchgate.net Derivatives of this scaffold have demonstrated a wide spectrum of biological activities. mdpi.comdntb.gov.ua

Key Research Areas for Dibenzo[b,f]oxepine Derivatives:

Medicinal Chemistry: The scaffold is present in compounds with antidepressant, antipsychotic, anti-inflammatory, anxiolytic, and anticancer properties. nih.govresearchgate.net For example, certain derivatives have been investigated as potent microtubule inhibitors, a mechanism relevant to cancer therapy. nih.gov

Natural Products: Dibenzo[b,f]oxepine motifs are found in plants, such as those from the Bauhinia family, which possess potent medicinal properties. researchgate.net

Materials Science: The rigid, tricyclic structure of the scaffold is being explored in the development of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. beilstein-journals.org

The structural and electronic properties of the scaffold can be finely tuned through substitution on the aromatic rings, influencing its biological activity and physical properties.

Research Scope and Objectives for 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine Studies

Given the absence of specific published research on this compound, its study remains a prospective field. The research objectives for this novel compound can be logically inferred based on the established importance of its constituent parts: the dibenzo[b,f]oxepine core and the diamine functionality.

Hypothetical Research Objectives:

Synthetic Strategy Development: The primary objective would be to devise a novel and efficient synthetic route to create the 1,3-diamine substituted 10,11-dihydrodibenzo[b,f]oxepine core. This would likely involve multi-step synthesis starting from readily available precursors, potentially involving nitration and subsequent reduction steps on a pre-formed dibenzo[b,f]oxepinone intermediate.

Structural Characterization: Once synthesized, the compound would require thorough characterization using modern analytical techniques to confirm its structure and stereochemistry.

Analytical Technique Purpose
NMR Spectroscopy (¹H, ¹³C) To determine the connectivity of atoms and the chemical environment of protons and carbons.
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy To identify characteristic functional groups, such as N-H and C-O bonds.
X-ray Crystallography To determine the precise three-dimensional structure and conformation in the solid state.

Exploration of Biological Activity: Drawing from the known properties of the parent scaffold, a key objective would be to screen this compound for a range of biological activities. Priority screening areas would likely include anticancer, anti-inflammatory, and neuropharmacological assays. nih.govmdpi.com

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The two primary amine groups serve as ideal handles for further chemical modification. Researchers would likely synthesize a library of derivatives (e.g., amides, sulfonamides) to explore how different substituents impact biological activity, thereby establishing a structure-activity relationship.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzoxepine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10/h1-4,7-8H,5-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHDISIKIUTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2OC3=CC=CC=C31)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 10,11 Dihydrodibenzo B,f Oxepine 1,3 Diamine

Retrosynthetic Analysis of the 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine Scaffold

A retrosynthetic analysis of this compound reveals several key bond disconnections that inform potential forward synthetic strategies. The primary disconnection points are the C-N bonds of the two amino groups and the ether linkage within the seven-membered oxepine ring.

The amino groups at positions 1 and 3 can be retrosynthetically derived from the corresponding nitro groups. This suggests that a key intermediate in the synthesis would be 1,3-dinitro-10,11-dihydrodibenzo[b,f]oxepine. The dinitro compound, in turn, can be obtained from the 10,11-dihydrodibenzo[b,f]oxepine core through electrophilic nitration.

Further disconnection of the dihydrodibenzo[b,f]oxepine scaffold can proceed via two main pathways. The first involves breaking the ether bond (C-O-C), leading to a substituted 2-phenoxytoluene derivative. The second approach involves the disconnection of the ethylene bridge (C10-C11), which could be formed through the reduction of a double bond in the corresponding dibenzo[b,f]oxepine. This latter intermediate can be retrosynthetically traced back to stilbene precursors, which can be assembled from simpler aromatic aldehydes and toluenes. A promising starting material for introducing the 1,3-diamine pattern is 2,4-dinitrotoluene.

Classical Synthetic Routes to the Dibenzo[b,f]oxepine Core

The construction of the central dibenzo[b,f]oxepine ring system is a critical step in the synthesis of the target molecule. Classical methods have traditionally relied on cyclization reactions to form the seven-membered ring.

Cyclization Reactions in Dibenzo[b,f]oxepine Ring Formation

Several classical cyclization strategies have been employed for the synthesis of the dibenzo[b,f]oxepine core. These methods often involve the formation of the ether linkage as the key ring-closing step.

Ullmann Condensation: This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In the context of dibenzo[b,f]oxepine synthesis, an intramolecular Ullmann-type reaction of a suitably substituted stilbene derivative can be utilized to form the oxepine ring.

Friedel-Crafts Acylation/Alkylation: Intramolecular Friedel-Crafts reactions can be used to form the seven-membered ring. For instance, the cyclization of a phenoxy-substituted phenylacetic acid or a related derivative under acidic conditions can lead to the formation of a dibenzo[b,f]oxepinone, which can be further modified.

Knoevenagel Condensation: This condensation reaction can be employed to construct stilbene intermediates, which are precursors to the dibenzo[b,f]oxepine ring. A one-pot synthesis of substituted dibenzo[b,f]oxepines has been reported that involves a cascade process of nucleophilic aromatic substitution followed by a Knoevenagel condensation nih.gov.

McMurry Reaction: An intramolecular McMurry reaction of diaryl ethers containing two aldehyde groups can be used to form the C10-C11 double bond and thus the dibenzo[b,f]oxepine ring system mdpi.com.

Approaches to Introduce Nitrogen Functionalities

The introduction of the two amino groups at the 1 and 3 positions is a crucial aspect of the synthesis. The most common approach involves the introduction of nitro groups, which are subsequently reduced to amines.

A two-step synthesis of dibenzo[b,f]oxepines that involves the condensation of 2,4-dinitrotoluene with various substituted methoxyaldehydes has been reported. This method is particularly relevant as it introduces the desired 1,3-dinitration pattern at an early stage. The subsequent cyclization of the resulting stilbene would yield a 1,3-dinitrodibenzo[b,f]oxepine intermediate.

The reduction of the nitro groups to amines can be achieved using various reagents. A common method is the use of zinc in acetic acid, which can selectively reduce the nitro groups without affecting other functional groups like a double bond in the oxepine ring rsc.org. Another method involves catalytic hydrogenation using hydrazine and palladium on activated carbon; however, this method can also reduce the C10-C11 double bond simultaneously rsc.org.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules, including the use of transition metal catalysis and stereoselective approaches.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed reactions have become powerful tools in the synthesis of dibenzo[b,f]oxepine derivatives. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-O bond formation. Sequential Heck reactions and Pd-catalyzed etherification have been applied in the synthesis of dibenzo[b,f]oxepines.

Copper-Catalyzed Reactions: Copper-based catalysts are attractive due to their efficiency and lower cost. They are often used in Ullmann-type coupling reactions for the formation of the diaryl ether linkage. One-pot cascade reactions under both copper-assisted and copper-free conditions have been developed to prepare functionalized dibenzo[b,f]oxepines.

Ruthenium-Catalyzed Reactions: Ruthenium-based catalysts are employed in ring-closing metathesis (RCM) reactions, which can be a key step in forming the seven-membered oxepine ring from a diene precursor.

CatalystReaction TypeApplication in Dibenzo[b,f]oxepine Synthesis
PalladiumHeck Reaction, EtherificationFormation of C-C and C-O bonds for ring construction.
CopperUllmann CouplingFormation of the diaryl ether linkage.
RutheniumRing-Closing MetathesisFormation of the seven-membered oxepine ring.

Stereoselective and Asymmetric Synthesis Considerations

The target molecule, this compound, contains a saturated ethylene bridge, which does not present stereocenters in the parent structure. However, the introduction of substituents on the bridge or the aromatic rings could create chiral centers, making stereoselective synthesis a relevant consideration.

The reduction of the C10-C11 double bond in a dibenzo[b,f]oxepine precursor is a key step to obtain the dihydro scaffold. While standard catalytic hydrogenation methods are effective, achieving stereoselectivity would be crucial if chiral centers are present. Asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium-diamine complexes, has been successfully applied to the reduction of related dibenzo-fused heterocyclic systems, achieving high enantioselectivity rsc.orgbohrium.com. While a specific application to 1,3-diaminodibenzo[b,f]oxepine is not reported, these methods represent a promising avenue for the stereocontrolled synthesis of chiral derivatives.

The development of asymmetric organocatalytic methods, for instance, using chiral Brønsted acids, has also been explored for the synthesis of bridged tetrahydrobenzo[b]oxepine derivatives, affording products with excellent enantioselectivities.

Flow Chemistry and Continuous Processing in Compound Synthesis

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of complex molecules like this compound, particularly for hazardous and highly exothermic reactions such as nitration. vapourtec.comnih.govewadirect.com Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgewadirect.com This enhanced control minimizes the risk of runaway reactions and can lead to improved yields and selectivity. vapourtec.com

Optimization of Reaction Conditions and Yields in this compound Production

For the initial cyclization to form the dibenzo[b,f]oxepine core, key parameters to optimize would include the choice of catalyst, solvent, temperature, and reaction time. In the subsequent dinitration step, the ratio of nitric acid to sulfuric acid, the reaction temperature, and the residence time (in a flow setup) would be critical variables affecting both the yield and the regioselectivity of the nitration. researchgate.netresearchgate.netnih.gov Over-nitration or the formation of undesired isomers are common side reactions that need to be minimized. stmarys-ca.edu

The final reduction of the dinitro compound is also subject to optimization. The choice of catalyst, hydrogen pressure, temperature, and solvent can all influence the efficiency and selectivity of the hydrogenation. An illustrative example of an optimization table for the catalytic hydrogenation step is provided below.

EntryCatalystSolventTemperature (°C)Pressure (bar)Yield (%)
1Pd/C (5 mol%)Ethanol25175
2Pd/C (5 mol%)Ethanol50185
3Pd/C (5 mol%)Ethanol501095
4PtO2 (5 mol%)Ethyl Acetate501092
5Raney NiMethanol602088

This illustrative data demonstrates a systematic approach to optimizing the reaction, showing how changes in conditions can significantly impact the yield of the desired product.

Green Chemistry Principles in the Synthesis of Dihydrodibenzo[b,f]oxepine Diamines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryforsustainability.org Applying these principles to the synthesis of dihydrodibenzo[b,f]oxepine diamines can lead to a more sustainable and environmentally friendly manufacturing process.

Key areas for the application of green chemistry in the proposed synthesis include:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives. For example, in the hydrogenation step, supercritical carbon dioxide or water could be explored as alternatives to traditional organic solvents.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. The use of heterogeneous catalysts, such as palladium on carbon, is advantageous as they can be easily recovered and recycled. rsc.org The development of catalysts based on earth-abundant and non-toxic metals like iron is also an active area of research. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Flow chemistry can contribute to energy efficiency through improved heat transfer. nih.gov

Waste Prevention: The "telescoping" of reaction steps in a continuous flow process can significantly reduce waste by eliminating the need for work-up and purification of intermediates. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Structure Activity Relationship Sar Studies of 10,11 Dihydrodibenzo B,f Oxepine 1,3 Diamine Derivatives

Design and Synthesis of Analogs Based on 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine

The rational design of analogs is crucial for developing compounds with improved potency and selectivity. For the this compound scaffold, synthetic strategies focus on modifying the amine substituents, altering the electronic properties of the aromatic rings, and manipulating the central seven-membered ring. A variety of synthetic routes provide access to the core dibenzo[b,f]oxepine scaffold, including Ullmann coupling followed by Friedel-Crafts reaction or ring-closing metathesis, intramolecular nucleophilic aromatic substitution (SNAr), and McMurry reactions. nih.govnih.govresearchgate.net

The diamine groups at the 1- and 3-positions of the scaffold are prime targets for chemical modification to explore the SAR. Introducing various substituents on the nitrogen atoms can influence the compound's polarity, steric profile, and hydrogen-bonding capacity, which are critical for target interaction.

In a study focused on N-substituted 11H-dibenzo[b,f]oxepin-10-ones as p38 MAP kinase inhibitors, researchers designed and synthesized a series of analogs with different substitutions on a phenylamino group attached to the core. nih.gov This approach highlights a common strategy where amine functionalities are modified to probe the binding site of a biological target. Although the parent compound in that study differs from this compound, the principle of N-substitution as a tool for SAR exploration is directly applicable. The synthesis of such derivatives would typically involve standard N-alkylation or N-acylation reactions on the diamine starting material.

Altering the substituents on the two benzene (B151609) rings (dibenzo moieties) is a classical medicinal chemistry approach to modulate the electronic and lipophilic properties of a molecule. The placement of electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) can significantly impact the molecule's interaction with biological targets.

Research on methoxy-substituted 3-nitrodibenzo[b,f]oxepines has utilized ¹³C NMR to analyze the changes induced by these substituents. nih.govmdpi.com The substituent-induced chemical shift (SCS) parameter is used to quantify the electronic effect of a group on the carbon atoms of the aromatic ring. nih.gov For example, a methoxy group, being electron-donating, increases the electron density at the ortho and para positions relative to its point of attachment. This change in electron distribution can be critical for molecular recognition and binding affinity. nih.govmdpi.com

Substituent (R) on 3-Nitrodibenzo[b,f]oxepinePosition of Methoxy GroupObserved Effect on Electron Density
-OCH₃R1Greatest effect observed at the ortho position relative to the methoxy group, indicating increased electron density.
-OCH₃R2Significant increase in electron density at the ortho positions.
-OCH₃R3Notable increase in electron density at the ortho positions.
-OCH₃R4Strongest effect at the ortho position, justifying increased reactivity at this site towards electrophiles.

Data derived from studies on substituent-induced chemical shifts in methoxy-substituted 3-nitrodibenzo[b,f]oxepine derivatives. mdpi.com

While SAR studies involving the systematic expansion or contraction of the dibenzo[b,f]oxepine ring are not widely documented, synthetic methods to achieve such transformations exist. For instance, the dibenzo[b,f]oxepine scaffold can be synthesized via the ring expansion of xanthene derivatives, which contain a six-membered central ring. nih.govresearchgate.net Conversely, a synthetic route involving the contraction of an oxepine ring to a xanthene-9-carboxyaldehyde has also been reported. researchgate.net These synthetic precedents suggest that the generation of six- or eight-membered ring analogs of this compound for SAR exploration is a feasible, albeit challenging, endeavor.

Conformational Analysis of 10,11-Dihydrodibenzo[b,f]oxepine and its Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The dibenzo[b,f]oxepine ring system is not planar; it adopts a flexible, folded conformation that influences how the molecule presents its functional groups for interaction with a target protein.

Spectroscopic techniques are invaluable for elucidating the structural and conformational features of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary tool for characterizing the dibenzo[b,f]oxepine scaffold. researchgate.net The chemical shifts and coupling constants of the protons in the seven-membered ring provide direct evidence of its conformation.

In derivatives where geometric isomerism is possible, such as those containing an azo-bond, UV-Visible spectroscopy is employed to study the E/Z isomerization process. researchgate.net This photoisomerization, induced by light, leads to significant changes in the molecule's geometry, which can be monitored spectroscopically. mdpi.com Such studies provide insight into the molecule's dynamic conformational possibilities.

Computational chemistry provides powerful tools for predicting and analyzing the preferred conformations of flexible molecules. Several studies have confirmed through computational modeling that the dibenzo[b,f]oxepine scaffold is non-planar. mdpi.commdpi.com

Density Functional Theory (DFT) calculations are commonly used to determine the optimal, lowest-energy structures of these compounds. researchgate.netresearchgate.netmdpi.com These calculations have shown that the dibenzo[b,f]oxepine core adopts a "basket" or "saddle-shaped" conformation. mdpi.commdpi.com The dihedral angles between the two aromatic rings are calculated to be approximately 65-69 degrees. mdpi.com This folded structure is a key feature of the scaffold, creating a distinct three-dimensional shape that is fundamental to its biological recognition. mdpi.com By modeling how different substituents at the amine positions or on the dibenzo rings affect this preferred conformation, researchers can gain a deeper understanding of the observed SAR.

Impact of Structural Variations on Biological Recognition Elements (Preclinical Focus)

Due to the absence of specific preclinical studies on this compound derivatives, it is not possible to construct a detailed analysis or data table regarding the impact of structural variations on biological recognition elements. SAR studies typically involve the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. This can include altering substituents on the aromatic rings, modifying the amine functionalities at the 1 and 3 positions, and introducing changes to the dihydrooxepine ring. Without experimental data from such studies, any discussion on the topic would be purely speculative and would not meet the required standards of scientific accuracy.

Development of Structure-Activity Hypotheses for the Dihydrodibenzo[b,f]oxepine-1,3-diamine Scaffold

Similarly, the lack of preclinical data prevents the formulation of any evidence-based structure-activity hypotheses for the this compound scaffold. The development of such hypotheses is contingent on the availability of a dataset linking specific structural features to changes in biological endpoints, such as receptor binding affinity, enzyme inhibition, or cellular activity. Without this foundational information, no credible hypotheses can be proposed regarding the pharmacophoric features of this particular chemical scaffold.

Further research and publication of preclinical findings are necessary to elucidate the potential therapeutic value and structure-activity relationships of this compound and its derivatives.

Computational and Theoretical Investigations of 10,11 Dihydrodibenzo B,f Oxepine 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the molecular structure and electronic characteristics of complex organic molecules. mdpi.comresearchgate.net For the dibenzo[b,f]oxepine scaffold, DFT calculations have been used to determine optimized geometries, revealing a non-planar, basket-like conformation in solution. mdpi.com These calculations are foundational for understanding the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

In studies of various dibenzo[b,f]oxepine derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals. nih.gov For the 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine core, the presence of two electron-donating amine groups on one of the benzene (B151609) rings would be expected to significantly influence the electronic landscape. These groups would likely raise the energy of the HOMO, concentrating its electron density primarily on the substituted aromatic ring. This would enhance the nucleophilicity of that region, making it a probable site for electrophilic attack. Conversely, the LUMO might be distributed across the broader tricyclic system.

The precise HOMO and LUMO energies and the resulting energy gap for this compound would require specific calculations, but data from related structures can provide a theoretical basis for prediction. For example, computational studies on fluoroazobenzene derivatives of dibenzo[b,f]oxepine have calculated HOMO-LUMO gaps to assess how different isomers and substituents affect electronic properties and stability. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies (Hypothetical) This table illustrates hypothetical FMO energy values for the parent scaffold and the diamine derivative to demonstrate the expected electronic influence of the amine groups. Actual values would be determined by specific DFT calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
10,11-Dihydrodibenzo[b,f]oxepine-6.2-1.54.7
This compound-5.5-1.34.2

An Electrostatic Potential (ESP) surface map is a valuable visualization tool in computational chemistry that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential at the van der Waals surface of a molecule. bhu.ac.in Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack and are favorable for interactions with positive charges. Conversely, regions of positive potential (blue) are electron-poor, indicating sites for nucleophilic attack. libretexts.orgbhu.ac.in

For this compound, an ESP map would be expected to show significant negative potential around the nitrogen atoms of the two amine groups due to the lone pairs of electrons. The bridge oxygen atom within the oxepine ring would also contribute to a region of negative potential. The aromatic protons and the amine hydrogens would likely be characterized by areas of positive potential. Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic complementarity, which are fundamental to ligand-receptor binding. chemrxiv.org The ESP map provides a qualitative guide to predicting how the molecule might orient itself within a hypothetical binding pocket. chemrxiv.org

Molecular Docking and Simulation Studies (Target-agnostic or hypothetical biological targets)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is a cornerstone of structure-based drug design. nih.gov In the absence of a specific known target, docking studies can be performed against hypothetical or well-characterized binding sites to explore the potential interaction capabilities of a scaffold.

The process of molecular docking is guided by two main theoretical models of ligand-receptor binding:

Lock-and-Key Model: Proposed by Emil Fischer, this early model treats both the ligand and the receptor as rigid bodies. nih.gov The docking process is a search for the geometrically complementary orientation of the ligand within the receptor's binding site. Rigid-body docking is computationally fast but does not account for the flexibility of either molecule. computabio.com

Induced-Fit Model: This more sophisticated model, proposed by Daniel Koshland, acknowledges that both the ligand and the receptor are flexible and can change their conformations to achieve an optimal fit. nih.govresearchgate.net Docking algorithms that incorporate induced fit allow for the rotation of ligand bonds and, in more advanced applications, the movement of receptor side chains, providing a more realistic prediction of the binding mode. computabio.comresearchgate.net

The docking process involves two key steps: a sampling algorithm that generates a variety of possible binding poses and a scoring function that estimates the binding affinity (e.g., in kcal/mol) for each pose. nih.gov The scoring function evaluates factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation energy to rank the poses and predict the most stable complex. iaanalysis.com

To explore the binding potential of the this compound core, molecular docking simulations can be run against a hypothetical target. For instance, the colchicine (B1669291) binding site on tubulin is a well-defined pocket that accommodates tricyclic scaffolds, making it a suitable theoretical target for such studies. nih.govnih.gov Research on other dibenzo[b,f]oxepine derivatives has shown their ability to interact with this site. nih.gov

The addition of the 1,3-diamine groups provides hydrogen bond donor capabilities, which could form key interactions with acceptor residues in a binding pocket. The rigid, angled nature of the tricyclic core allows it to fit into defined hydrophobic cavities. By computationally modifying the core scaffold with various substituents (R-groups) and docking them into the hypothetical site, a range of binding affinities can be predicted. These predictions help in understanding structure-activity relationships (SAR) from a purely computational standpoint.

Table 2: Predicted Binding Affinities of Hypothetical Derivatives against a Theoretical Target Site This interactive table presents hypothetical docking scores for a series of derivatives based on the core structure, illustrating how computational predictions can guide the selection of substituents for synthesis.

Derivative IDR-Group at Position XPredicted Binding Affinity (kcal/mol)Predicted Key Interactions
DDO-001-H-8.5Hydrogen bond with amine, hydrophobic interaction
DDO-002-CH3-8.8Additional hydrophobic interaction
DDO-003-OH-9.2Additional hydrogen bond
DDO-004-CF3-9.0Halogen bond, hydrophobic interaction
DDO-005-C(=O)NH2-9.5Multiple hydrogen bonds

De Novo Design Principles Utilizing the this compound Core

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific target. The this compound structure can serve as an excellent starting point or "scaffold" for such design strategies. Heterocyclic scaffolds are central to drug development due to their structural diversity and ability to form specific interactions with biological targets. rroij.com

The principles for utilizing this core in de novo design include:

Scaffold Hopping and Decoration: The rigid dibenzo[b,f]oxepine core can be retained as a "privileged scaffold" while its peripheral functional groups are modified. The amine groups at the 1 and 3 positions serve as key anchor points for "decorating" the molecule. Computational algorithms can explore vast chemical libraries of fragments to attach to these amines, seeking to optimize interactions within a hypothetical binding site.

Vector-Based Growth: The amine groups provide vectors for growing the molecule in specific directions. De novo design programs can build new chemical entities atom-by-atom or fragment-by-fragment, extending from these amine positions to fill unoccupied space in a target pocket and form new favorable interactions.

Pharmacophore Modeling: The key features of the core—two hydrogen bond donors (the amines), a hydrogen bond acceptor (the ether oxygen), and two aromatic hydrophobic regions—can be defined as a pharmacophore model. This model serves as a template for designing new molecules that retain these essential features on different underlying scaffolds, or for searching databases for existing compounds that match the pharmacophoric query. nih.gov

By applying these computational principles, the this compound core can be systematically elaborated to generate novel molecular architectures tailored for high-affinity binding to theoretical targets, paving the way for future hypothesis-driven synthesis and discovery.

QSAR Modeling for Predicting Putative Biological Activities of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the physicochemical properties of a series of compounds with their biological activities. This method is instrumental in predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective derivatives.

A comprehensive search of scientific literature reveals a notable absence of specific QSAR studies conducted on derivatives of This compound . While the broader dibenzo[b,f]oxepine scaffold is recognized for a wide range of biological activities—including antidepressant, anti-inflammatory, antipsychotic, and antitumor properties—and has been the subject of various computational investigations, the development of predictive QSAR models for its derivatives remains an underexplored area. mdpi.comnih.gov

Computational studies on the broader class of dibenzo[b,f]oxepine derivatives have primarily focused on other methodologies, such as molecular docking and density functional theory (DFT) calculations. mdpi.commdpi.com For instance, molecular docking has been utilized to model the interaction of dibenzo[b,f]oxepine derivatives with biological targets like the colchicine binding site on tubulin, suggesting potential anticancer applications. mdpi.commdpi.com DFT calculations have been applied to analyze the geometry and electronic properties of these molecules. mdpi.com

Although no specific QSAR models are available for this compound derivatives, the principles of QSAR could be hypothetically applied to a series of its analogs to elucidate the structural requirements for a particular biological activity. Such a study would typically involve the generation of a dataset of derivatives with varying substituents on the diamine groups and the dibenzo[b,f]oxepine core. For each derivative, a set of molecular descriptors would be calculated, quantifying various electronic, steric, and hydrophobic properties. These descriptors would then be statistically correlated with experimentally determined biological activities to generate a predictive model.

The development of such QSAR models would be invaluable for the rational design of novel this compound derivatives with potentially enhanced therapeutic profiles. It would allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted potency and selectivity, thereby accelerating the drug discovery process.

Given the diverse biological potential of the dibenzo[b,f]oxepine nucleus, future research into the QSAR modeling of its derivatives, including those of this compound, is warranted.

Biological Activity and Mechanistic Insights Preclinical and Molecular Level

In Vitro Screening Methodologies for Dihydrodibenzo[b,f]oxepine Derivatives

The evaluation of dihydrodibenzo[b,f]oxepine derivatives at the preclinical level involves a variety of in vitro screening methods to identify and characterize their biological activities. These methodologies range from large-scale screening to specific, targeted assays.

High-Throughput Screening (HTS) Applications

High-throughput screening (HTS) is a important method for the initial identification of biologically active compounds from large chemical libraries. For dihydrodibenzo[b,f]oxepine derivatives, HTS applications would likely be employed to screen for activity against a wide array of biological targets. For instance, a library of these compounds could be screened against a panel of G-protein coupled receptors (GPCRs), kinases, or other enzymes to identify initial "hits." The dibenzo[b,f]oxepine scaffold is recognized as an important framework in medicinal chemistry, suggesting its derivatives are present in compound libraries used for such screening campaigns. nih.gov

Enzyme Inhibition Assays (Cell-Free Systems)

Once initial hits are identified, cell-free enzyme inhibition assays are utilized to quantify the potency and selectivity of the compounds. These assays measure the direct interaction between a compound and its purified enzyme target. For example, derivatives of the related dibenzo[e,h]azulenes have been tested for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX) in vitro. researchgate.net Similarly, if a dihydrodibenzo[b,f]oxepine derivative was identified as a potential kinase inhibitor, its activity would be confirmed and quantified using kinase inhibition assays that measure the phosphorylation of a substrate. These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of the compounds.

Cell-Based Functional Assays (Excluding Human Clinical Data)

Following cell-free assays, cell-based functional assays are conducted to understand a compound's activity in a more physiologically relevant context. These assays can measure a variety of cellular responses, such as changes in second messenger levels, gene expression, or cell viability. For instance, 10,11-dihydrodibenzo[b,f]oxepine-4-carboxamide derivatives have been evaluated for their antagonist activity at the prostaglandin (B15479496) EP4 receptor. nih.gov Such studies would involve cell lines engineered to express the EP4 receptor, with activity being measured by changes in intracellular cyclic AMP (cAMP) levels upon stimulation with the natural ligand, prostaglandin E2. Other research has shown that certain dibenzo[b,f]oxepine derivatives exhibit cytotoxic effects against cancer cell lines like HeLa and U87. nih.gov

Below is an interactive data table summarizing the in vitro testing of a related dibenzo[b,f]oxepine derivative.

Compound IDAssay TypeTargetCell LineEndpoint MeasuredResult
Compound 1a (carboxamide derivative) Cell-Based Functional AssayProstaglandin EP4 ReceptorNot SpecifiedAntagonist ActivityPotent Antagonist
Dibenzo[b,f]oxepine derivative Cytotoxicity AssayNot SpecifiedHeLa, U87Cell ViabilityCytotoxic Effect

Proposed Molecular Mechanisms of Action (Hypothetical Pathways)

Based on the biological activities observed for related compounds, several molecular mechanisms of action can be proposed for 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine and its analogues. These proposed mechanisms are hypothetical and would require further experimental validation.

Receptor Binding and Activation/Inhibition Studies (Theoretical or Cell-Based)

A plausible mechanism of action for dihydrodibenzo[b,f]oxepine derivatives is the modulation of receptor function. As demonstrated with the 4-carboxamide derivatives, these compounds can act as potent antagonists for GPCRs like the prostaglandin EP4 receptor. nih.gov Theoretical receptor binding studies, often involving molecular docking, can predict the binding mode and affinity of these compounds to their target receptors. Such studies can elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound-receptor complex. For example, modeling of the interaction between certain dibenzo[b,f]oxepine isomers and the colchicine (B1669291) binding site on tubulin has been performed. nih.gov

Enzyme Kinetics and Substrate Interactions

Another potential mechanism is the direct inhibition of enzyme activity. Should a dihydrodibenzo[b,f]oxepine derivative be found to inhibit a particular enzyme, enzyme kinetic studies would be essential to understand the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies involve measuring the rate of the enzymatic reaction at varying concentrations of the substrate and the inhibitor. This information helps in understanding how the inhibitor interacts with the enzyme and its substrate, providing insights for further optimization of the compound's structure to enhance its potency and selectivity.

The following table presents a summary of the proposed molecular mechanisms for the broader class of dibenzo[b,f]oxepine derivatives.

Derivative ClassProposed TargetProposed Mechanism
Carboxamide Derivatives Prostaglandin EP4 ReceptorAntagonism
General Dibenzo[b,f]oxepines TubulinInhibition of Polymerization
Dibenzo[e,h]azulene Derivatives 5-Lipoxygenase (5-LOX)Inhibition

Cellular Pathway Modulation

No published studies were identified that investigate the specific cellular pathways modulated by this compound. Information regarding its molecular targets and mechanism of action at a cellular level is not available in the current scientific literature.

In Vivo Preclinical Studies (Animal Models for Efficacy and Proof-of-Concept)

Efficacy Evaluation in Relevant Animal Models (Mechanistic Studies)

There are no publicly accessible reports of in vivo studies conducted to evaluate the efficacy of this compound in any animal models of disease.

Biomarker Identification in Preclinical Models

As no preclinical efficacy studies have been reported, there is no information on potential biomarkers that may correlate with the physiological or therapeutic effects of this compound.

Selectivity Profiling and Off-Target Analysis in Preclinical Contexts

Data on the selectivity profile of this compound against a panel of receptors, enzymes, or other potential biological targets are not available. Similarly, there are no published findings on its off-target activities.

Applications As a Synthetic Intermediate and Building Block

Role of 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine in the Synthesis of Complex Molecules

The dibenzo[b,f]oxepine scaffold is a recognized pharmacophore, and the presence of diamine groups on this structure in this compound offers a versatile platform for the synthesis of a wide array of complex molecules with potential biological activity.

The dibenzo[b,f]oxepine nucleus is a core component of various medicinally important compounds, known to exhibit a range of biological activities including antidepressant, anti-inflammatory, and antipsychotic properties. nih.govsci-hub.senih.govmdpi.com The 1,3-diamine substitution pattern on the 10,11-dihydrodibenzo[b,f]oxepine framework provides reactive sites for the introduction of diverse functional groups, enabling the generation of libraries of novel compounds for drug discovery programs.

The primary amine groups can undergo a multitude of chemical transformations, including but not limited to:

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This allows for the incorporation of various side chains, which can modulate the pharmacological profile of the resulting molecules.

Alkylation: Introduction of alkyl groups through reactions with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Urea (B33335) and Thiourea (B124793) Formation: Reactions with isocyanates and isothiocyanates, respectively, to introduce urea or thiourea moieties, which are common in bioactive molecules.

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, followed by reduction to secondary or tertiary amines.

These transformations can be used to synthesize advanced pharmaceutical intermediates, which can then be further elaborated to produce final active pharmaceutical ingredients (APIs). The rigid dibenzo[b,f]oxepine scaffold provides a well-defined three-dimensional structure that can be strategically functionalized to optimize interactions with biological targets.

Table 1: Potential Pharmaceutical Intermediates from this compound

ReactantReaction TypeResulting Functional GroupPotential Therapeutic Area
Acetyl ChlorideAcylationAmideAnalgesics, Anti-inflammatory
Benzenesulfonyl ChlorideSulfonylationSulfonamideAntibacterial, Diuretics
Phenyl IsocyanateUrea FormationUreaAnticancer, Antiviral
CyclohexanoneReductive AminationSecondary AmineCNS agents, Antidepressants

While specific applications of this compound in the agrochemical sector are not extensively documented, the structural motifs present in the molecule suggest its potential as a building block for the synthesis of novel pesticides and herbicides. Aromatic diamines are precursors to a variety of agrochemicals. The dibenzo[b,f]oxepine core could impart unique properties such as enhanced efficacy, altered spectrum of activity, or improved environmental persistence.

In the realm of specialty chemicals, this diamine can be used to synthesize unique dyes, pigments, and additives. The rigid and chromophoric nature of the dibenzo[b,f]oxepine skeleton, combined with the reactive amine groups, makes it a candidate for creating molecules with interesting optical and electronic properties.

Scaffold Diversity Generation via Post-Synthetic Modifications

The concept of scaffold diversity is crucial in modern drug discovery and materials science. This compound serves as an excellent starting point for generating a diverse range of molecular scaffolds through post-synthetic modifications. The two primary amine groups can be differentially protected and reacted to create unsymmetrically substituted derivatives, further expanding the accessible chemical space.

Post-synthetic modification strategies can be employed to introduce a wide variety of functional groups and structural motifs, leading to libraries of compounds with diverse physicochemical properties. This approach is highly valuable for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

Polymer Chemistry Applications of Dihydrodibenzo[b,f]oxepine Diamines

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. acs.orgnih.govresearchgate.netrsc.orgresearchgate.netvt.edu The incorporation of the rigid and bulky this compound monomer into polymer chains is expected to impart unique and desirable properties.

Polyimides: Polyimides derived from this diamine are anticipated to exhibit high thermal stability, good mechanical strength, and excellent dielectric properties. nih.govsci-hub.sersc.orgresearchgate.netvt.edu The non-planar, bent structure of the dibenzo[b,f]oxepine unit could disrupt chain packing, potentially leading to increased solubility and processability of the resulting polyimides without compromising their thermal performance. sci-hub.se

Polyamides: Similarly, polyamides synthesized from this compound and various diacids would be classified as semi-aromatic or aromatic polyamides. acs.orgresearchgate.netnih.govrsc.org These polymers are expected to possess high glass transition temperatures and good thermal stability. The introduction of the dibenzo[b,f]oxepine moiety can also influence properties such as moisture absorption and dimensional stability. rsc.org

Table 2: Potential Polymer Properties Derived from this compound

Polymer TypePotential Co-monomerExpected PropertiesPotential Applications
PolyimidePyromellitic dianhydride (PMDA)High thermal stability, good dielectric properties, improved solubilityMicroelectronics, aerospace components
PolyamideTerephthaloyl chlorideHigh glass transition temperature, good mechanical strengthHigh-performance fibers, engineering plastics
PolyureaToluene diisocyanate (TDI)Good elastomeric properties, high tensile strengthCoatings, adhesives, elastomers

Material Science Contributions from Oxepine-Diamine Architectures

The unique molecular architecture of this compound makes it a promising candidate for the development of advanced materials with tailored properties. The rigid, three-dimensional structure of the dibenzo[b,f]oxepine core can be exploited to create materials with specific optical, electronic, and thermal characteristics.

For instance, the incorporation of this diamine into polymer backbones or organic frameworks could lead to materials with high thermal stability, which is a critical requirement for applications in aerospace and electronics. Furthermore, the inherent fluorescence of the dibenzo[b,f]oxepine scaffold could be harnessed in the design of organic light-emitting diodes (OLEDs) or sensors. The diamine functionality also allows for the covalent attachment of this unit to surfaces or into larger supramolecular assemblies, opening up possibilities for the creation of functional thin films and membranes. The development of oxepine-based π-conjugated ladder polymers highlights the potential for creating novel functional materials from such building blocks. researchgate.netnih.gov

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of the dibenzo[b,f]oxepine core has been achieved through various methods, including the Ullmann coupling followed by a Friedel–Crafts reaction, a two-step protocol involving Ullmann coupling and ring-closing metathesis, and the Wagner-Meerwein rearrangement of 9-hydroxyalkylxanthene. nih.govnih.gov Other approaches include Mn(III)-based oxidative radical rearrangement and intramolecular McMurry reactions. mdpi.comresearchgate.net

Future research will likely focus on developing more sustainable and efficient synthetic routes. Green chemistry principles can be applied by exploring:

Transition-metal-free cascade reactions: A one-pot synthesis of substituted dibenzo[b,f]oxepines that avoids transition metals has been developed, involving a nucleophilic aromatic substitution followed by a Knoevenagel condensation. mdpi.com

Environmentally benign catalysts: The use of catalysts like iron(III) chloride for alkyne-aldehyde metathesis presents a more sustainable option. researchgate.net

Microwave-assisted synthesis: Microwave irradiation has been shown to facilitate the synthesis of diaryl ethers, which are precursors for the dibenzo[b,f]oxepine scaffold, under catalyst-free conditions. nih.govresearchgate.net

The table below summarizes some existing and potential sustainable synthetic strategies.

Synthetic StrategyKey FeaturesPotential Sustainability Enhancements
Ullmann Coupling & Friedel-Crafts Reaction Well-established method for forming the core structure.Use of greener solvents and more efficient, recyclable copper catalysts.
Intramolecular McMurry Reaction Utilizes diaryl ethers as substrates to form the seven-membered ring. mdpi.comresearchgate.netDevelopment of more sustainable reducing agents to replace the TiCl4/Zn system.
One-Pot Cascade Reactions Combines multiple steps into a single operation, reducing waste and energy consumption. nih.govOptimization for water-based solvent systems.
FeCl3-Catalyzed Alkyne-Aldehyde Metathesis Employs an environmentally friendly and sustainable iron catalyst. researchgate.netBroader application to a wider range of substituted starting materials.

Further research into solid-phase synthesis and flow chemistry could also enhance the sustainability and scalability of producing 10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine and its derivatives.

Exploration of Undiscovered Biological Targets for Dihydrodibenzo[b,f]oxepine Derivatives

Derivatives of the dibenzo[b,f]oxepine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antipsychotic properties. nih.govnih.govmdpi.com A significant area of interest is their potential as microtubule inhibitors, where they are believed to interact with the colchicine (B1669291) binding site on tubulin. nih.govnih.govmdpi.comresearchgate.net

Future investigations should aim to identify novel biological targets. Based on the scaffold's known activities, promising areas of exploration include:

Neurodegenerative Diseases: Given the interest in dibenzo[b,f]oxepine derivatives for treating Parkinson's and Alzheimer's diseases, further studies could explore their effects on targets like tau protein aggregation, neuroinflammation, and oxidative stress. nih.gov

Oncology: Beyond microtubule inhibition, the scaffold could be explored for its activity against other cancer-related targets such as protein kinases, topoisomerases, or signaling pathways involved in cell proliferation and metastasis. Some derivatives have already shown potent anti-proliferative activity against breast cancer cell lines.

Infectious Diseases: The antimicrobial and antifungal properties of some dibenzo[b,e]oxepine derivatives suggest that the this compound scaffold could be a starting point for developing new anti-infective agents. nih.gov

Cardiovascular System: The reported antihypertensive properties of some derivatives suggest that targets within the renin-angiotensin system, such as the angiotensin II receptor, could be further investigated. nih.gov

The table below outlines known and potential biological targets for this class of compounds.

Biological Target ClassSpecific ExamplesTherapeutic Area
Cytoskeletal Proteins αβ-tubulin (colchicine binding site) nih.govnih.govOncology
Neurotransmitter Receptors Dopamine D-4 receptor nih.govAntipsychotic
Hormone Receptors Estrogen receptors nih.govOncology
Enzymes Prostaglandin (B15479496) EP4 receptor antagonists nih.govInflammation
G-protein Coupled Receptors Angiotensin II receptor nih.govmdpi.comCardiovascular
Neurodegenerative Disease Targets Tau protein, amyloid-beta pathways nih.govNeurology

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. frontiersin.org These initial hits, which typically have weak binding affinities, are then optimized through chemical elaboration to increase their potency and selectivity. frontiersin.org

The this compound scaffold is well-suited for FBDD strategies. The core tricyclic structure can serve as a rigid scaffold or fragment, presenting the diamine functionalities in a defined spatial orientation for interaction with a target.

The FBDD process involving this scaffold would typically involve:

Fragment Screening: A library of fragments, including the core dibenzo[b,f]oxepine structure, would be screened against a specific biological target using biophysical techniques like NMR spectroscopy or surface plasmon resonance.

Hit Validation: Confirmed hits would be characterized to understand their binding mode, often through X-ray crystallography.

Fragment Elaboration: The initial fragment hit would be optimized by:

Fragment Growing: Adding functional groups to the scaffold to exploit additional binding interactions. frontiersin.org

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target. frontiersin.org

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule. frontiersin.org

The diamine groups on the 1,3-positions of the scaffold provide ideal vectors for chemical modification, allowing for the systematic exploration of the chemical space around the core structure to improve target affinity and drug-like properties.

Advanced Computational Methodologies for Scaffold Optimization

Computational chemistry plays a crucial role in modern drug discovery, and its application to the this compound scaffold can significantly accelerate the optimization process.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) have been used to calculate the geometry and electronic properties of dibenzo[b,f]oxepine derivatives, confirming the non-planar, basket-like conformation of the scaffold. mdpi.commdpi.comresearchgate.net These calculations are essential for understanding the intrinsic properties of the molecule.

Molecular Docking: In silico docking studies have been employed to model the interaction of dibenzo[b,f]oxepine derivatives with the colchicine binding site of tubulin. nih.govmdpi.commdpi.comresearchgate.net This allows for the prediction of binding modes and the rational design of new derivatives with improved affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of binding interactions and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.

These computational tools can be integrated into a comprehensive workflow to guide the design and synthesis of optimized this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Prospects for the Dihydrodibenzo[b,f]oxepine-1,3-diamine Scaffold in Emerging Fields

The unique structural and electronic properties of the dibenzo[b,f]oxepine scaffold make it a promising candidate for application in cutting-edge areas of biomedical research.

One of the most exciting emerging fields is photopharmacology . mdpi.com This approach involves designing drugs whose activity can be controlled by light. nih.govmdpi.com By incorporating a photoswitchable moiety, such as an azobenzene group, into the dibenzo[b,f]oxepine scaffold, it is possible to create molecules that can be reversibly switched between an active and an inactive state using specific wavelengths of light. mdpi.commdpi.com This technology offers the potential for highly targeted therapies, where a drug is activated only at the site of disease, thereby minimizing systemic side effects. mdpi.com The development of azo-dibenzo[b,f]oxepine derivatives that can be controlled by visible light is a significant step in this direction. mdpi.com

Other potential emerging applications include:

Targeted Protein Degradation: The scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Chemical Biology Probes: Fluorescently labeled derivatives of this compound could be developed as chemical probes to study the localization and dynamics of their biological targets within living cells.

Drug Delivery Systems: The scaffold could be integrated into nanocarriers or drug-polymer conjugates to improve the solubility, stability, and targeted delivery of therapeutic agents.

The versatility of the this compound scaffold ensures its continued relevance and potential for translation into novel therapeutic agents and research tools across a range of established and emerging scientific disciplines.

Q & A

Q. How do solvent and catalyst choices influence regioselectivity in cross-coupling reactions of dihydrodibenzooxepines?

  • Methodological Answer : Pd(PPh₃)₄ in THF favors Suzuki-Miyaura coupling at electron-deficient positions. Polar aprotic solvents (DMF) stabilize transition states in Ullmann reactions, enabling aryl-amine bond formation .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data between analogs may arise from assay variability (e.g., MTT vs. ATP-based viability tests). Normalize results using Z-factor scoring and validate with orthogonal assays (e.g., caspase-3 activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.